N-(4-nitrofenil)ftalimida

Descripción general

Descripción

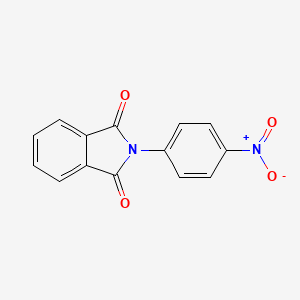

N-(4-nitrophenyl)phthalimide is an organic compound that belongs to the class of phthalimides. It is characterized by the presence of a nitro group attached to the para position of the phenyl ring, which is further connected to the phthalimide moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

N-(4-nitrophenyl)phthalimide is a derivative of phthalimide, which has been identified as a potent hypolipidemic agent . The primary targets of this compound are likely to be involved in lipid metabolism, given its ability to reduce plasma cholesterol and triglyceride levels .

Mode of Action

This interaction could involve the inhibition of key enzymes in lipid synthesis or the upregulation of lipid metabolism .

Biochemical Pathways

N-(4-nitrophenyl)phthalimide appears to affect the biochemical pathways involved in lipid metabolism. By reducing the levels of cholesterol and triglycerides, it may influence the pathways of lipogenesis and lipolysis . The downstream effects of these changes could include a decrease in the risk of atherosclerosis and coronary heart disease, conditions that have been linked to high lipid levels .

Pharmacokinetics

The hydrophobic nature of phthalimides suggests that they have the potential to cross biological membranes in vivo , which could impact their bioavailability.

Result of Action

The primary result of N-(4-nitrophenyl)phthalimide’s action is a reduction in plasma cholesterol and triglyceride levels . This hypolipidemic effect could have significant implications for cardiovascular health. In addition, some phthalimide derivatives have been found to have anti-inflammatory activity , suggesting that N-(4-nitrophenyl)phthalimide may also have potential in this area.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(4-nitrophenyl)phthalimide can be synthesized through various methods. One common approach involves the reaction of phthalic anhydride with 4-nitroaniline in the presence of a dehydrating agent such as acetic anhydride. The reaction typically proceeds under reflux conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of N-(4-nitrophenyl)phthalimide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The scalability of the process makes it suitable for commercial applications .

Análisis De Reacciones Químicas

Types of Reactions: N-(4-nitrophenyl)phthalimide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Reduction: N-(4-aminophenyl)phthalimide.

Substitution: Various substituted phthalimides depending on the nucleophile used.

Oxidation: Oxidized derivatives of the phthalimide ring.

Comparación Con Compuestos Similares

- N-phenylphthalimide

- N-(2-nitrophenyl)phthalimide

- N-(3-nitrophenyl)phthalimide

- N-(4-bromophenyl)phthalimide

- N-(4-amidaphenyl)phthalimide

- N-(4-methylthiophenyl)phthalimide

- N-(4-chlorophenyl)phthalimide

Comparison: N-(4-nitrophenyl)phthalimide is unique due to the presence of the nitro group at the para position, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits enhanced hypolipidemic and anti-inflammatory properties, making it a promising candidate for therapeutic applications .

Actividad Biológica

N-(4-nitrophenyl)phthalimide is a derivative of phthalimide that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, focusing on its antiproliferative effects, enzyme inhibition properties, and potential mechanisms of action.

Chemical Structure and Properties

N-(4-nitrophenyl)phthalimide is characterized by the presence of a nitrophenyl group attached to the phthalimide core structure. The chemical formula is , with a molecular weight of approximately 241.22 g/mol. The presence of the nitro group significantly influences its biological activity, affecting both solubility and reactivity.

Overview of Studies

Numerous studies have evaluated the antiproliferative effects of phthalimide derivatives, including N-(4-nitrophenyl)phthalimide. A notable study investigated the antiproliferative activity against various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (breast cancer). The results indicated that certain phthalimide derivatives exhibited significant cytotoxicity, with some compounds selectively inhibiting cancer cell proliferation while sparing normal fibroblast cells (3T3) .

Results Summary

| Compound | Cell Line | % Inhibition | Selectivity (3T3) |

|---|---|---|---|

| E1 | HeLa | 40% | Yes |

| E11 | HeLa | 40% | Yes |

| C7 | HeLa | 36.33% | Yes |

| C8 | HeLa | 40.21% | Yes |

| H1 | 4T1 | 50.43% | Low |

The study found that N-(4-nitrophenyl)phthalimide derivatives showed varying degrees of efficacy against these cancer cell lines, with some demonstrating selective inhibition patterns .

α-Glucosidase Inhibition

Research has shown that N-(4-nitrophenyl)phthalimide derivatives can act as inhibitors of α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. One study synthesized a series of phthalimide derivatives and tested their inhibitory activities against α-glucosidase . The findings revealed that while some derivatives were inactive, modifications such as methyl substitution significantly enhanced their inhibitory potency.

Results Summary

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 11l (methyl-substituted) | 90 | Potent |

| N-(2,4-dinitrophenyl) | >100 | Inactive |

The results suggest that structural modifications can lead to increased biological activity, indicating a potential pathway for drug development targeting glucose metabolism .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the mechanisms by which N-(4-nitrophenyl)phthalimide derivatives exert their biological effects. These studies focus on interactions with key enzymes such as DNA methyltransferase (DNMT1), which plays a crucial role in gene regulation and cancer progression. The docking results indicated strong non-covalent interactions between the phthalimide derivatives and the active site residues of DNMT1, suggesting that these compounds may inhibit DNA methylation processes .

Case Study: Anticancer Effects

A detailed investigation into the anticancer effects of N-(4-nitrophenyl)phthalimide was performed using in vitro assays on HeLa and HepG2 cell lines. The study reported significant reductions in cell viability following treatment with various concentrations of N-(4-nitrophenyl)phthalimide derivatives, with selectivity observed towards cancer cells over normal cells .

Propiedades

IUPAC Name |

2-(4-nitrophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-13-11-3-1-2-4-12(11)14(18)15(13)9-5-7-10(8-6-9)16(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBJJKVNDZUAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185494 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31604-39-4 | |

| Record name | 2-(4-Nitrophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31604-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031604394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31604-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(4-NITROPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJN47DN89K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any analytical methods mentioned in the research used to study the formation of N-(4-nitrophenyl)phthalimide?

A2: While specific analytical techniques aren't detailed in the abstract, the research mentions observing the reaction kinetics via pseudo-first-order rate constants (k(obs)). [] This suggests the use of techniques like UV-Vis spectrophotometry, which can monitor the change in absorbance over time as N-(4'-nitrophenyl)phthalamic acid converts to N-(4-nitrophenyl)phthalimide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.